(3R,4R)-4-[(2-methylfuran-3-yl)sulfanyl]oxolan-3-ol
Description
(3R,4R)-4-[(2-Methylfuran-3-yl)sulfanyl]oxolan-3-ol is a chiral tetrahydrofuran derivative featuring a hydroxyl group at the 3-position and a 2-methylfuran-3-ylsulfanyl substituent at the 4-position. The compound’s stereochemistry (3R,4R) is critical for its spatial orientation and interaction with biological targets. For instance, it forms part of the hybrid antiviral molecule VTAR-01, which demonstrated high docking scores (binding energy: -7.8) in computational studies, indicating strong target affinity . The 2-methylfuran moiety likely contributes to π-π stacking interactions in binding pockets, while the sulfanyl group may enhance metabolic stability compared to oxygen-based linkages.
Properties
IUPAC Name |
(3R,4R)-4-(2-methylfuran-3-yl)sulfanyloxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c1-6-8(2-3-12-6)13-9-5-11-4-7(9)10/h2-3,7,9-10H,4-5H2,1H3/t7-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSQBRGDWXSYGE-VXNVDRBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)SC2COCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CO1)S[C@@H]2COC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-[(2-methylfuran-3-yl)sulfanyl]oxolan-3-ol typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized using methods such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Attachment of the Sulfur Atom: The sulfur atom can be introduced through thiolation reactions, where a thiol group is added to the furan ring.
Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving diols or epoxides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and reaction conditions are often tailored to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can convert the furan ring to dihydrofuran or tetrahydrofuran derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the furan or oxolane rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
Oxidation: Sulfoxides, sulfones, and hydroxylated furans.
Reduction: Dihydrofurans and tetrahydrofurans.
Substitution: Various substituted furans and oxolanes.
Scientific Research Applications
(3R,4R)-4-[(2-methylfuran-3-yl)sulfanyl]oxolan-3-ol has several applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3R,4R)-4-[(2-methylfuran-3-yl)sulfanyl]oxolan-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare (3R,4R)-4-[(2-methylfuran-3-yl)sulfanyl]oxolan-3-ol with structurally related tetrahydrofuran derivatives, focusing on substituents, molecular properties, and biological relevance:
Table 1: Structural and Functional Comparison of Oxolan-3-ol Derivatives
Key Findings:
Substituent Effects on Bioactivity :
- The 2-methylfuran-3-ylsulfanyl group in the target compound likely contributes to antiviral activity via hydrophobic and π-π interactions, as seen in VTAR-01’s high docking score . In contrast, the propan-2-ylsulfanyl analog () was discontinued, possibly due to insufficient target affinity or pharmacokinetic limitations .
- Nitrogen-containing substituents (e.g., pyrrolidinyl, morpholinyl) improve water solubility but may introduce synthetic complexity .
Metabolic and Pharmacokinetic Profiles: Difluoromethyl substitution () increases electronegativity and resistance to oxidative metabolism, a common strategy in drug design to prolong half-life . Benzylamino groups () enhance membrane permeability due to their amphiphilic nature, though they may also increase toxicity risks .
Steric and Stereochemical Considerations :
- The (3R,4R) configuration in the target compound optimizes spatial alignment for target binding, whereas stereoisomeric variants (e.g., rac-(3R,4S) in ) may exhibit reduced activity or off-target effects .
Biological Activity
(3R,4R)-4-[(2-methylfuran-3-yl)sulfanyl]oxolan-3-ol, also known by its CAS number 2166169-91-9, is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique oxolane structure with a sulfanyl group attached to a methylfuran moiety. The stereochemistry at the 3R and 4R positions is crucial for its biological activity.
Chemical Formula : C₉H₁₀O₃S
Molecular Weight : 186.24 g/mol
Research indicates that this compound may exert its effects through several biological pathways:
- Antioxidant Activity : The presence of the furan ring suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may inhibit inflammatory cytokines, contributing to reduced inflammation in various models.
- Antimicrobial Properties : Some investigations have suggested that the compound exhibits antimicrobial activity against certain bacterial strains.
In Vitro Studies
A series of in vitro experiments have been conducted to assess the biological activity of this compound:
Case Studies
- Case Study on Inflammation : A study published in 2023 highlighted the use of this compound in a model of chronic inflammation. The compound significantly reduced inflammation markers in treated subjects compared to controls.
- Antimicrobial Efficacy : Another case study examined the antimicrobial effects against Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting potential as an antimicrobial agent.
Therapeutic Applications
Given its promising biological activities, this compound has potential applications in:
- Chronic Inflammatory Diseases : Due to its anti-inflammatory properties.
- Cancer Therapy : As a selective cytotoxic agent.
- Infectious Diseases : As an antimicrobial treatment option.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
